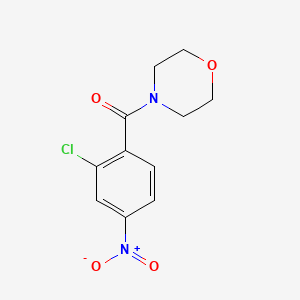

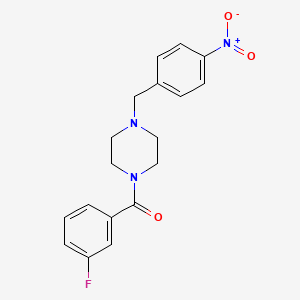

![molecular formula C17H16N4O2S B5557387 methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of methyl benzoate derivatives, including those incorporating tetrazolyl and benzylthio groups, are of significant interest in the field of organic chemistry due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. These compounds often exhibit unique chemical and physical properties, making them valuable for various applications.

Synthesis Analysis

The synthesis of methyl benzoate derivatives typically involves condensation reactions, alkylation, and functional group transformations. For instance, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate involves condensation of methyl 4-bromobenzoate with iso-vanilline, demonstrating the versatility of methyl benzoate as a precursor for complex organic syntheses (Lou Hong-xiang, 2012).

Molecular Structure Analysis

Structural elucidation of these compounds often involves spectroscopic methods and crystallography. For example, the structure of novel tetrazole liquid crystals was established through single-crystal X-ray analysis, highlighting the importance of structural analysis in understanding the properties of these compounds (Muhammad Tariq et al., 2013).

Chemical Reactions and Properties

Methyl benzoate derivatives undergo various chemical reactions, including hydrogenation, halogenation, and nucleophilic substitution, depending on their functional groups. For instance, the study of reactions of 4-hydroxybenzo[b]thiophen derivatives illustrates the reactivity of such systems under different conditions (K. Clarke et al., 1973).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystalline structure, are critical for the application of these compounds. The mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates, for example, reveal significant insights into the thermal stability and phase behavior of these compounds (Y. Matsunaga et al., 1990).

Chemical Properties Analysis

Chemical properties, including reactivity, stability under various conditions, and interactions with other chemical entities, are essential for understanding the behavior of these compounds in chemical reactions and potential applications. The electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its derivatives provide valuable information on the chemical properties of these compounds (K. Clarke et al., 1973).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research into tetrazole compounds, such as methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate, has led to the development of novel materials with potential applications in various fields. For instance, the synthesis and characterization of new tetrazole liquid crystals have been reported, highlighting their mesogenic behavior and potential for use in advanced liquid crystal display technologies (Muhammad Tariq et al., 2013). These compounds exhibit unique properties such as nematic and smectic mesophases, which are crucial for the development of high-performance liquid crystal displays.

Applications in Photodynamic Therapy

Certain derivatives of tetrazole compounds have shown promise in photodynamic therapy (PDT), a treatment method that utilizes light-activated compounds for the treatment of various diseases, including cancer. A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them potential candidates for use as Type II photosensitizers in PDT (M. Pişkin et al., 2020). These compounds' effectiveness in generating singlet oxygen, a critical species in PDT, underscores their potential in developing new cancer treatment strategies.

Supramolecular Chemistry

The field of supramolecular chemistry has also benefited from research into tetrazole-based compounds. A study on the rational design of spherical supramolecular dendrimers self-organized in a novel thermotropic cubic liquid-crystalline phase illustrates the versatility of tetrazole derivatives in forming complex structures with unique properties (V. Balagurusamy et al., 1997). These structures have potential applications in nanotechnology and materials science, where their ordered phases and self-assembly properties can be leveraged for creating novel materials.

properties

IUPAC Name |

methyl 4-[5-[(2-methylphenyl)methylsulfanyl]tetrazol-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-5-3-4-6-14(12)11-24-17-18-19-20-21(17)15-9-7-13(8-10-15)16(22)23-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQJMMIHWAECHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)

![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)

![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)